[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride
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Overview
Description
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride: is a fluorinated organic compound with the molecular formula C₆H₈F₅N·HCl. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride typically involves multiple steps, starting with the fluorination of cyclobutyl derivatives. One common approach is the fluorination of cyclobutylmethanamine using reagents like Selectfluor or Deoxo-Fluor under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination reactions, often carried out in specialized reactors designed to handle fluorine-containing compounds safely. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorinated cyclobutyl ring can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or other electrophiles.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₂Cl₂, and heat.
Reduction: : LiAlH₄, H₂, and a catalyst like palladium on carbon (Pd/C).
Substitution: : Alkyl halides, polar aprotic solvents, and elevated temperatures.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Alkylated amines or other substituted cyclobutyl derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex fluorinated molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its pharmacological properties, such as potential use in drug discovery and development.
Industry: : Employed in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
This compound is unique due to its high fluorine content, which imparts distinct chemical and physical properties. Similar compounds include:
3,3-Difluoro-1-(trifluoromethyl)cyclobutane: : Lacks the amine group, resulting in different reactivity and applications.
1-(Trifluoromethyl)cyclobutyl]methanamine: : Contains fewer fluorine atoms, leading to variations in chemical behavior and biological activity.
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Properties
IUPAC Name |
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F5N.ClH/c7-5(8)1-4(2-5,3-12)6(9,10)11;/h1-3,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYPQDSKMAXLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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